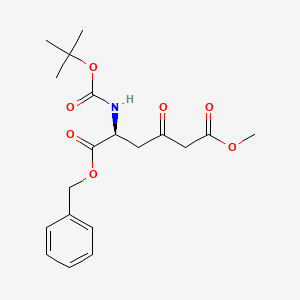

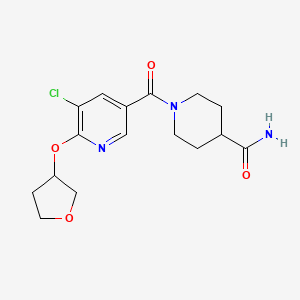

![molecular formula C29H29ClN2O3S B3005659 Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216504-01-6](/img/structure/B3005659.png)

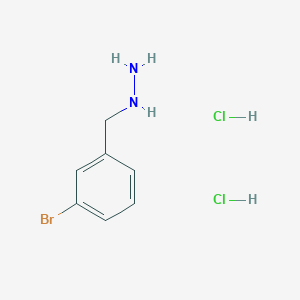

Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes is detailed in the first paper. These complexes are analogues of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH). The study describes the preparation of these compounds using various substituted pyridines and anilines, such as 2-benzylpyridine and 4-benzylpyridine, to yield crystallographically characterized compounds. The synthesis involves the formation of doubly and tetra-bridged diiron(II) compounds, depending on the placement of the substituent on the pyridine ring. The oxygenation of these compounds was studied, revealing that hydrocarbon fragment oxidation occurred when the substrate moiety was in close proximity to the diiron center, with the extent of oxidation depending on the ligand set makeup .

Molecular Structure Analysis

In the second paper, the molecular and crystal structure of a synthesized compound, specifically (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a), is characterized using X-ray crystallographic analysis. The compound crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds. The distances and angles of these hydrogen bonds are precisely measured, indicating a stable molecular structure. Density Functional Theory (DFT) analysis of another compound (2d) also shows intramolecular hydrogen bonding, while compounds 2b and 2c lack this interaction .

Chemical Reactions Analysis

The first paper provides an analysis of the oxygenation reactions of the synthesized diiron(II) complexes. The study uses Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) analysis to investigate the organic fragments resulting from the decomposition of the product complexes. It was found that the proximity of the substrate moiety to the diiron center is crucial for the occurrence of hydrocarbon fragment oxidation. The paper discusses the varying degrees of oxidation observed, which are attributed to the different ligand sets employed in the synthesis of the complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characterization and reactivity. The X-ray crystallography data from the second paper provides insights into the stability of the molecular structure, which is a key physical property. The intramolecular hydrogen bonds contribute to the rigidity and stability of the compound. The chemical reactivity, as discussed in the first paper, is influenced by the ligand environment around the diiron center, which affects the oxidation processes of the hydrocarbon fragments. These properties are essential for understanding the behavior of these compounds under various conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Related Compounds : Research demonstrates the synthesis of various related compounds, highlighting their chemical properties and potential applications. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been transformed into diverse derivatives like diazanaphthalene and pyrano-pyridines (Harb, Hesien, Metwally, & Elnagdi, 1989).

Heterocyclic Chemistry Applications : The compound has been used as a key intermediate in the synthesis of heterocyclic structures, such as pyridopyrazolotriazine and iminocoumarins, with potential applications in medicinal chemistry (Bialy & Gouda, 2011).

Catalysis in Organic Synthesis : Studies have shown its role in catalyzed annulation processes, leading to the synthesis of functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Structural and Physical Properties

Crystal Structure Analysis : Research on crystallography has been conducted to understand the molecular and structural properties of similar compounds, providing insights into their physical characteristics and potential applications (Liu, Feng, Li, & Gao, 2004).

Synthesis of Fused Systems : The compound has been involved in the synthesis of various fused systems like pyridothienopyrimidines and benzimidazoles, further expanding its utility in creating complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Applications

Antimicrobial Activity : Some derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in pharmaceutical research (Patel & Patel, 2017).

Anti-Viral Activities : Studies have also focused on the synthesis of heterocyclic systems using the compound and evaluating their anti-viral activities, showing promise in the development of new antiviral drugs (Flefel, Tantawy, Abdel-Mageid, Amr, & Nadeem, 2014).

Eigenschaften

IUPAC Name |

ethyl 6-benzyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O3S.ClH/c1-2-34-29(33)27-24-15-16-31(18-20-9-4-3-5-10-20)19-25(24)35-28(27)30-26(32)17-22-13-8-12-21-11-6-7-14-23(21)22;/h3-14H,2,15-19H2,1H3,(H,30,32);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYHDIIPFPHPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)CC4=CC=CC5=CC=CC=C54.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

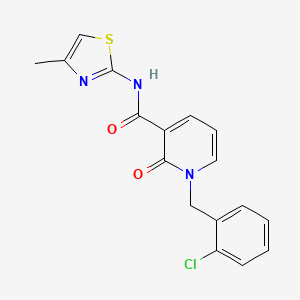

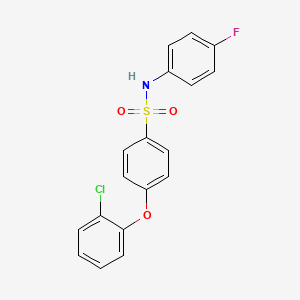

![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)

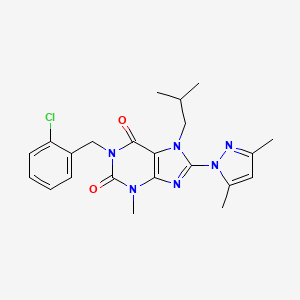

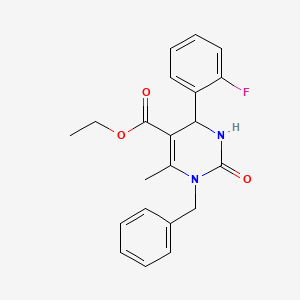

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)

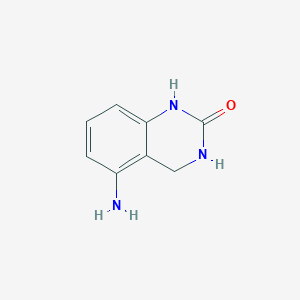

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B3005586.png)

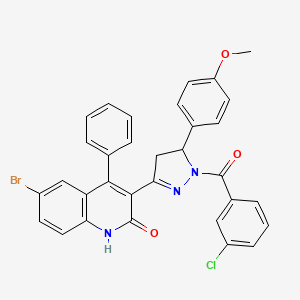

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)